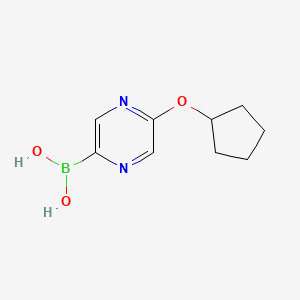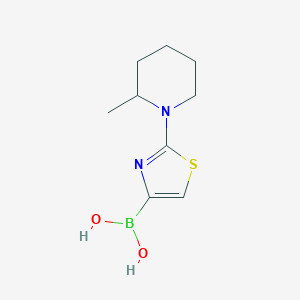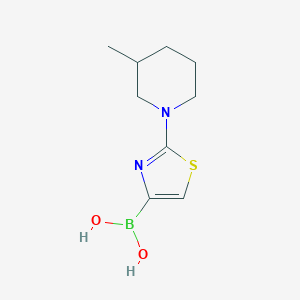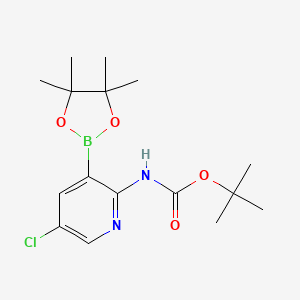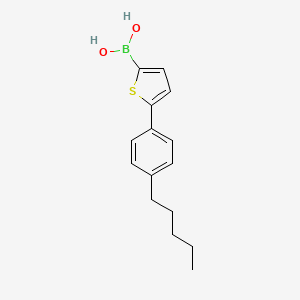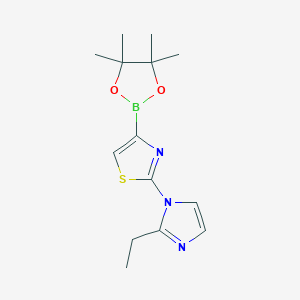
2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester (2-EBP) is a small molecule that is used in a variety of scientific research applications. It is a versatile compound that has a wide range of applications, including biochemical and physiological effects. 2-EBP is a useful tool for researchers and scientists due to its ability to be synthesized in a relatively simple and cost-effective manner.
科学的研究の応用
2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester is used in a variety of scientific research applications. It is used as a tool to study the structure and function of proteins and other biomolecules. It is also used to study enzyme kinetics, drug-receptor interactions, and the effects of drugs on biological systems. In addition, it is used to study the effects of environmental stressors on biological systems.
作用機序
2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has a number of mechanisms of action. It binds to the active site of enzymes, leading to the inhibition of their activity. It also binds to receptors on the surface of cells, leading to the activation of intracellular signaling pathways. Additionally, it binds to DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increase in the bioavailability of drugs. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, leading to an increase in the absorption of glucose. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of lipids, leading to an increase in the absorption of fatty acids.
実験室実験の利点と制限
The use of 2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester in lab experiments has a number of advantages. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a wide range of applications, making it a useful tool for researchers. However, it also has some limitations. It is not stable in aqueous solutions and must be stored in an organic solvent. Additionally, it is not soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
There are a number of potential future directions for the use of 2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester in scientific research. One potential direction is to further explore its use as a tool to study the structure and function of proteins and other biomolecules. Additionally, it could be used to study the effects of environmental stressors on biological systems. Furthermore, it could be used to study the effects of drugs on biological systems. Finally, it could be used to study the mechanisms of drug-receptor interactions.
合成法
The synthesis of 2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester is a relatively simple process that can be completed in a few steps. First, the starting material, 2-ethylimidazole-4-boronic acid (2-EBA), is reacted with thiazole-4-boronic acid in the presence of a base such as sodium hydroxide. The reaction is then quenched with a solution of pinacol ester. The resulting product is then purified by recrystallization from an organic solvent such as methanol.
特性
IUPAC Name |
2-(2-ethylimidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BN3O2S/c1-6-11-16-7-8-18(11)12-17-10(9-21-12)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHZKVDIKGZLPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CN=C3CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate](/img/structure/B6416231.png)
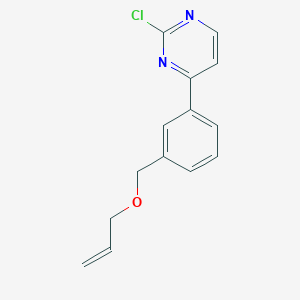
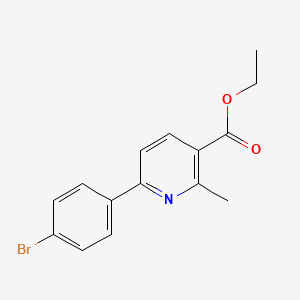
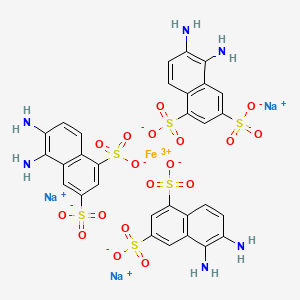
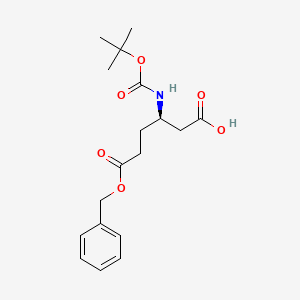
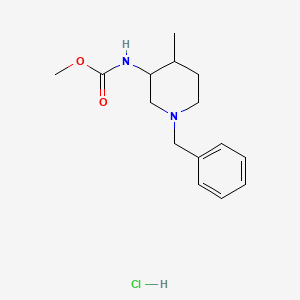
![4-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416279.png)
![3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416296.png)
